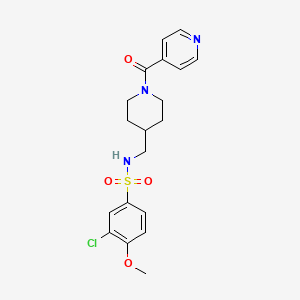

3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a chemical that likely contains a benzenesulfonamide moiety with additional substituents that include a chloro group, a methoxy group, and a piperidinylmethyl group attached to an isonicotinoyl fragment. While the specific papers provided do not directly discuss this compound, they do provide insight into the reactivity and structural characteristics of related compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of chlorinating reagents. For instance, N-chloro-N-methoxybenzenesulfonamide has been prepared as a chlorinating agent and used to chlorinate a variety of substrates including phenols and anisoles, which suggests that similar methods could potentially be applied to synthesize the chloro and methoxy substituents of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray analysis, which is a powerful tool for elucidating the three-dimensional arrangement of atoms within a molecule. For example, the structures of 3-chloro-ONN-4′-methylazoxybenzene and 4-methoxy-ONN-4′-methylazoxybenzene have been determined, indicating that such analyses could provide detailed information about the bond lengths, angles, and overall geometry of the target compound .

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, with chlorinated products being obtained in good to high yields. This suggests that the target compound may also participate in various chemical reactions, particularly those involving electrophilic aromatic substitution where the chloro and methoxy groups could direct further substitution .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the target compound, the properties of related compounds can be inferred. For example, the presence of a benzenesulfonamide group is likely to influence the solubility, acidity, and stability of the compound. The chloro and methoxy substituents will affect the compound's electron distribution and reactivity, potentially making it more reactive towards nucleophilic agents .

科学的研究の応用

Synthesis and Chemical Characterization

Compounds related to 3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide have been synthesized for various applications, including the exploration of their anti-HIV and antifungal activities. A study by Zareef et al. (2007) describes the preparation of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, characterized by physical, microanalytical, and spectral data, indicating their potential in medicinal chemistry (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Another example includes the work of Pu et al. (2016), who developed a simple and reactive chlorinating reagent, N-chloro-N-methoxybenzenesulfonamide, showcasing the compound's versatility in chlorinating a variety of organic substrates. This highlights its utility in organic synthesis and chemical research (Xiao-Qiu Pu, Qingwei Li, Zehai Lu, & Xianjin Yang, 2016).

Biological Activities and Applications

The research has also explored the biological activities of compounds structurally related to 3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide. One study on a zinc phthalocyanine derivative substituted with new benzenesulfonamide groups showed promising properties for photodynamic therapy in cancer treatment, highlighting the compound's potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Moreover, the synthesis of dibenzenesulfonamides has been investigated for their anticancer effects by inducing apoptosis and autophagy pathways, as well as their inhibitory effects on carbonic anhydrase isoenzymes, providing insights into their therapeutic potential (Gul, Yamali, Bulbuller, Kırmızıbayrak, Gul, Angeli, Bua, & Supuran, 2018).

特性

IUPAC Name |

3-chloro-4-methoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O4S/c1-27-18-3-2-16(12-17(18)20)28(25,26)22-13-14-6-10-23(11-7-14)19(24)15-4-8-21-9-5-15/h2-5,8-9,12,14,22H,6-7,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNMQCQUHQEVDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2524694.png)

![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-2-carboximidamide](/img/structure/B2524696.png)

![1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2524698.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2524703.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate](/img/structure/B2524708.png)

![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2524713.png)